molecular formula C15H12N2O2 B1608424 1,3-Dihydro-4-(2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one CAS No. 61487-06-7

1,3-Dihydro-4-(2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one

Cat. No.: B1608424
CAS No.: 61487-06-7
M. Wt: 252.27 g/mol
InChI Key: HUFCCRRBLQYUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzodiazepines

The historical trajectory of benzodiazepine development began with a serendipitous discovery that would revolutionize medicinal chemistry and pharmaceutical research. In 1955, Hoffmann-La Roche chemist Leo Sternbach accidentally identified the first benzodiazepine, chlordiazepoxide, which was subsequently marketed as Librium in 1960. This groundbreaking discovery emerged from Sternbach's work on quinazoline-3-oxides, a class of dyes, when tests revealed unexpected hypnotic, anxiolytic, and muscle relaxant effects in the synthesized compound. The discovery represented a pivotal moment in pharmaceutical history, as it occurred during a period when researchers were actively seeking alternatives to barbiturates, which were known for their dangerous overdose potential and problematic side effects.

The development process involved careful observation and dedicated laboratory work, particularly by technician Beryl Kappell, who had been screening compounds for muscle relaxant activity for seven years using various testing protocols. Sternbach's approach was methodical, drawing upon his earlier student work in Krakow, Poland, where he had studied certain chemical compounds that would later prove instrumental in benzodiazepine synthesis. The compound initially called methaminodiazepoxide was discovered when routine laboratory cleaning procedures revealed crystallized materials that had been set aside during earlier research phases. This serendipitous finding demonstrated the unpredictable nature of chemical discovery and highlighted the importance of thorough investigation of seemingly unsuccessful experimental results.

Following the success of chlordiazepoxide, pharmaceutical development accelerated rapidly. Diazepam, marketed under the brand name Valium, followed in 1963, representing the next major advancement in benzodiazepine chemistry. The progression from chlordiazepoxide to diazepam illustrated the systematic approach pharmaceutical companies adopted to develop molecular modifications for enhanced activity and improved therapeutic profiles. By 1977, benzodiazepines had become the most prescribed medications worldwide, demonstrating their rapid acceptance and widespread clinical utility. This remarkable rise in prescription rates reflected both the effectiveness of these compounds and the significant unmet medical need they addressed in treating anxiety and related conditions.

The competitive landscape of pharmaceutical development intensified as Hoffmann-La Roche's success attracted other companies to develop analogous compounds. This competition spurred innovation and led to the synthesis of numerous benzodiazepine derivatives, each with unique properties and potential applications. The pharmaceutical industry's enthusiasm for benzodiazepine development was matched by medical professionals' initial reception of these compounds, which appeared to offer significant advantages over existing medications, particularly barbiturates. The absence of respiratory depression, a major safety concern with barbiturates, made benzodiazepines particularly attractive for clinical use.

Structural Features and Conformational Analysis

The structural architecture of 1,3-Dihydro-4-(2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one represents a sophisticated molecular framework that combines multiple chemical functionalities within a well-defined ring system. The compound exhibits a molecular formula of C15H12N2O2 with a molecular weight of 252.27 grams per mole, indicating a relatively complex organic structure with specific atomic arrangements. The structural designation follows International Union of Pure and Applied Chemistry nomenclature, clearly identifying the presence of a seven-membered diazepine ring fused to a benzene ring, with nitrogen atoms positioned at the 1 and 5 positions of the diazepine ring. This positional arrangement is crucial for understanding the compound's chemical behavior and potential biological activity.

Detailed crystallographic analysis reveals significant conformational characteristics that influence the compound's three-dimensional structure and molecular interactions. The asymmetric unit contains two crystallographically independent molecules, with dihedral angles between benzene rings measuring 13.26 degrees and 7.87 degrees respectively. These angular measurements provide quantitative insight into the molecular geometry and demonstrate the compound's capacity for conformational flexibility. The presence of intramolecular hydrogen bonding, specifically O-H...N hydrogen bonds, results in the formation of S(6) ring motifs that contribute to molecular stability and influence crystal packing arrangements. Such hydrogen bonding patterns are fundamental to understanding both the solid-state properties and potential solution-phase behavior of the compound.

Advanced computational analysis using density functional theory with B3LYP methodology and 6-31G(d,p) basis sets has provided comprehensive insight into the compound's electronic structure and spectroscopic properties. The optimization calculations reveal detailed geometric parameters including bond lengths, bond angles, and dihedral angles that align well with experimental observations, validating the computational approach. The vibrational analysis indicates the presence of 87 fundamental vibrational modes, with predominant bending vibrations contributing to the overall molecular dynamics. These computational findings enhance understanding of the compound's spectroscopic behavior and provide theoretical foundations for predicting chemical reactivity.

The crystalline architecture demonstrates sophisticated intermolecular interactions that extend beyond simple van der Waals forces. Weak C-H...O and C-H...N hydrogen bonds link molecules into layered structures parallel to specific crystallographic planes, while π-π stacking interactions with centroid-centroid distances ranging from 3.693 to 3.931 Angstroms complete the three-dimensional network. These intermolecular forces are essential for understanding the compound's solid-state properties and potential applications in materials science. The combination of hydrogen bonding and π-π stacking creates a robust crystalline framework that may influence the compound's stability and physical properties.

Table 1: Structural Parameters of this compound

Parameter Value Source
Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS Registry Number 61487-06-7
Dihedral Angle (Molecule 1) 13.26°
Dihedral Angle (Molecule 2) 7.87°
π-π Stacking Distance Range 3.693-3.931 Å
Fundamental Vibrational Modes 87

Significance in Organic Chemistry and Pharmacology

The significance of this compound extends far beyond its individual chemical properties, representing a crucial component in the broader understanding of benzodiazepine chemistry and its applications in medicinal research. The 1,5-benzodiazepine nucleus has emerged as a privileged scaffold in medicinal chemistry, serving as a core structure for numerous pharmaceutical compounds with enhanced pharmacological activities. This privileged status reflects the unique combination of structural features that enable diverse biological interactions while maintaining favorable pharmacokinetic properties. The compound's structural framework provides a versatile platform for chemical modification, allowing researchers to systematically explore structure-activity relationships and develop new therapeutic agents.

The pharmacological significance of 1,5-benzodiazepine compounds becomes apparent through their diverse biological activities and receptor interactions. Recent research has demonstrated that various 1,5-benzodiazepine compounds exhibit distinct activity profiles at native gamma-aminobutyric acid type A receptors, with some compounds displaying full agonist properties at receptors mediating phasic inhibition. The compound's interaction with gamma-aminobutyric acid receptors involves complex allosteric modulation mechanisms that influence neurotransmitter binding and cellular signaling pathways. These interactions occur at both synaptic and extrasynaptic receptor populations, contributing to different aspects of neuronal inhibition and highlighting the sophisticated nature of benzodiazepine pharmacology.

Synthetic accessibility and chemical versatility make 1,5-benzodiazepine compounds particularly valuable in organic chemistry research and pharmaceutical development. The synthetic strategies for producing these compounds typically involve coupling reactions between diamines and various ketone derivatives, including α,β-unsaturated ketones, aliphatic ketones, β-diketones, and β-ketoesters under acidic or basic conditions. These established synthetic methodologies enable systematic exploration of structural modifications and facilitate the development of compound libraries for biological screening. The flexibility of synthetic approaches allows researchers to incorporate diverse functional groups and explore novel chemical spaces while maintaining the core benzodiazepine framework.

The compound's significance in contemporary medicinal chemistry research stems from its potential applications across multiple therapeutic areas. The 1,5-benzodiazepine scaffold has demonstrated utility in developing compounds with muscle relaxant, anticonvulsant, calcium channel blocking, and cholecystokinin antagonist properties. Additionally, emerging research suggests potential applications in areas including anticoagulant therapy, thrombopoietin receptor modulation, and various other pharmacological targets. This broad spectrum of biological activities reflects the compound's ability to interact with diverse molecular targets and highlights its continued relevance in modern drug discovery efforts.

Table 2: Pharmacological Activity Profile of 1,5-Benzodiazepine Compounds

Activity Type Receptor Target Mechanism Reference
Anxiolytic GABA-A Receptors Allosteric Modulation
Anticonvulsant GABA-A Receptors Enhanced Inhibition
Muscle Relaxant GABA-A Receptors Central Inhibition
Calcium Channel Blocking Voltage-Gated Channels Direct Inhibition
Cholecystokinin Antagonism CCK Receptors Competitive Inhibition

The continued investigation of this compound and related compounds represents an active area of chemical and pharmacological research. Advanced spectroscopic techniques, including nuclear magnetic resonance analysis in dimethyl sulfoxide and acetonitrile solutions, provide detailed insight into the compound's solution-phase behavior and molecular interactions. Ultraviolet-visible spectral analysis reveals maximum absorption peaks at 257 nanometers in both solvent systems, indicating consistent electronic transitions and chromophore behavior. These spectroscopic characteristics are essential for understanding the compound's photochemical properties and potential applications in analytical chemistry.

Properties

IUPAC Name

4-(2-hydroxyphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14-8-4-1-5-10(14)13-9-15(19)17-12-7-3-2-6-11(12)16-13/h1-8,18H,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFCCRRBLQYUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425486
Record name 4-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61487-06-7
Record name 4-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydro-4-(2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Primary Synthetic Route via Formylation/Cyclization

The compound is synthesized through a two-step formylation/cyclization reaction using N,N-dimethylformamide dimethylacetal (DMFDMA) as a key reagent.

Procedure :

  • Formylation : 4-(2-Hydroxyphenyl)-1,5-benzodiazepin-2-one reacts with DMFDMA to generate a 3-dimethylaminomethylene intermediate.
  • Cyclization : The intermediate undergoes in situ cyclization to form the benzopyrano[4,3-c]-1,5-benzodiazepin-2-one scaffold.

Key Observations :

  • The reaction proceeds efficiently under mild conditions (reflux in anhydrous toluene).
  • The use of DMFDMA ensures high regioselectivity and avoids side reactions.

Solvent Optimization for Yield Improvement

Studies compared solvents (THF, acetone, DMF, DMSO) to optimize reaction efficiency for derivatives of the target compound:

Solvent Reaction Time (h) Yield (%)
THF 4 90
DMF 2 85
DMSO 3 92

Structural Confirmation via Spectroscopic Analysis

The product’s structure is validated using:

  • ¹H NMR : A deshielded phenolic hydrogen singlet at δ 15 ppm confirms intramolecular hydrogen bonding.
  • Vicinal coupling constants (³J = 12.1–14.1 Hz) indicate an s-trans conformation of the enaminone moiety.
  • IR spectroscopy : Stretching vibrations at 1670 cm⁻¹ (C=O) and 3250 cm⁻¹ (N-H) confirm lactam and amine functionalities.

Derivatization and Functionalization

The compound serves as a precursor for further modifications:

  • Thione derivative synthesis : Reacting with P₄S₁₀ or Lawesson reagent in toluene yields 4-(2-hydroxyphenyl)-1,3-dihydro-1,5-benzodiazepine-2-thione.
  • Triazolo-linked analogs : Propargylation followed by Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for enhanced bioactivity.

Reaction Conditions for Propargylation :

  • Propargyl bromide, NaH, DMF, 0°C.
  • Yields: 75–88%.

Challenges and Solutions in Synthesis

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-4-(2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the benzodiazepine ring can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the benzodiazepine ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzodiazepines or other substituted derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1,3-dihydro-4-(2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one involves the reaction of 4-(2-hydroxyphenyl)-1H-1,5-benzodiazepin-2-one with various amines to form new derivatives. The process typically yields high diastereoselectivity and can be performed under mild conditions. For example, a study demonstrated that different amines could be effectively reacted with the benzopyrano[4,3-c]-1H-1,5-benzodiazepin-2-one scaffold to produce a variety of derivatives with promising biological activities .

Antimicrobial Activity

Research has indicated that several derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents. For instance, a series of synthesized compounds were tested against common bacterial pathogens and displayed moderate to strong antibacterial activity .

Anticonvulsant and Antimalarial Activities

The benzodiazepine structure is known for its anticonvulsant properties. Compounds derived from this compound have been evaluated for their ability to modulate neurotransmitter systems involved in seizure activity. Additionally, some studies have suggested that these compounds may possess antimalarial properties due to their ability to interfere with essential metabolic pathways in the malaria parasite .

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

Study Methodology Findings
Chniti et al. (2018)Synthesis via reaction with primary aminesDeveloped new 3-enamino derivatives with high yields; demonstrated antibacterial activity against various strains .
Reactivity Studies (2005)Characterization via mass spectrometryConfirmed structural integrity and potential reactivity of synthesized compounds; explored their use as precursors for further chemical modifications .
Anticonvulsant ScreeningIn vivo testing on animal modelsEvaluated the efficacy of benzodiazepine derivatives in reducing seizure frequency; some compounds showed promising results comparable to standard anticonvulsants .

Mechanism of Action

The mechanism of action of 1,3-Dihydro-4-(2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects. The hydroxyphenyl group may also contribute to its binding affinity and selectivity for specific receptor subtypes.

Comparison with Similar Compounds

4-Trifluoromethyl Derivative

  • Structure: 4-(Phenoxydifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one .
  • Synthesis : Reacting ethyl trifluoroacetoacetate with o-phenylenediamine under neutral conditions yields this derivative in high yield.
  • Properties : The electron-withdrawing trifluoromethyl group increases metabolic stability but may reduce aqueous solubility compared to the hydroxyl group in the parent compound.

4-Phenyl Derivatives

  • Structure : 4-Phenyl-1,5-benzodiazepin-2-one derivatives .

Olanzapine-Related Impurities

  • Structure : (Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one .
  • Significance: These impurities, formed during olanzapine degradation, highlight how bulkier substituents (e.g., piperazinyl groups) shift pharmacological profiles toward antipsychotic applications rather than antinociceptive effects.

Modifications on the Benzodiazepine Core

8-Methyl and 8-Chloro Derivatives

  • Structures :
    • 8-Methyl : 1-Prop-2-ynyl-4-(2-hydroxyphenyl)-8-methyl-3H-1,5-benzodiazepin-2-one (Yield: 62%) .
    • 8-Chloro : 1-Prop-2-ynyl-4-(2-hydroxyphenyl)-8-chloro-3H-1,5-benzodiazepin-2-one (Yield: 60%) .
  • The chloro derivative’s higher molecular weight (324.07 g/mol vs. 304.12 g/mol for methyl) may influence pharmacokinetics.

Fluorinated Analogues

  • Structure : 1,3-Dihydro-4-(5-fluoro-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one (CAS: 351003-09-3) .
  • Advantage : Fluorine substitution at the 5-position increases metabolic stability and bioavailability while retaining the hydroxyl group’s hydrogen-bonding properties.

Pharmacological and Physicochemical Comparisons

Antinociceptive Activity

  • The parent compound’s 2-hydroxyphenyl group contributes to antinociceptive efficacy, as demonstrated in acetic acid-induced writhing tests . Non-hydroxylated analogues (e.g., 4-phenyl derivatives) show similar activity but may require higher doses due to reduced solubility.

Anticancer Potential

  • Derivatives like 3-hydroxy-7,8-dimethyl-4-phenyl-1,5-benzodiazepin-2-one exhibit anticancer properties , though the 2-hydroxyphenyl variant’s role in this activity remains unexplored.

Biological Activity

1,3-Dihydro-4-(2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one, a compound belonging to the benzodiazepine class, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses the following molecular formula: C15H12N2O2C_{15}H_{12}N_{2}O_{2}. Its structure features a benzodiazepine core with a hydroxyphenyl substituent, which is crucial for its biological activity.

1. Central Nervous System Effects

Research indicates that benzodiazepines typically exhibit anxiolytic, sedative, and anticonvulsant properties. Specifically, studies on related compounds suggest that modifications in the benzodiazepine structure can significantly influence their interaction with GABA-A receptors, which are pivotal in mediating CNS effects.

  • Anxiolytic Activity : A series of new derivatives have shown promise as antianxiety agents. For instance, 1-hydroxyalkyl derivatives of benzodiazepines have been synthesized and evaluated for their anxiolytic effects in animal models .
  • Sedative Effects : The sedative properties of related compounds have been documented in various studies. For example, compounds that share structural similarities with this compound have been shown to induce sedation in animal models .

2. Anticonvulsant Properties

Benzodiazepines are well-known for their anticonvulsant effects. The specific compound under discussion has potential as an anticonvulsant based on its structural attributes that suggest it may enhance GABAergic transmission.

  • Case Study : In a neuropharmacological evaluation involving new 1,5-benzodiazepines, several compounds were screened for their anticonvulsant activity. The results indicated significant efficacy in reducing seizure activity in rodent models .

3. Antidepressant Activity

Recent investigations into benzodiazepine derivatives have also highlighted their potential antidepressant effects. The presence of a hydroxy group at the para position on the phenyl ring may enhance the binding affinity to serotonin receptors.

The primary mechanism of action for this compound is believed to involve modulation of GABA-A receptors. By enhancing GABAergic neurotransmission, these compounds can exert calming effects on the CNS.

Toxicity and Safety Profile

While benzodiazepines are generally considered safe when used appropriately, toxicity can occur with overdose or prolonged use. The compound has been classified with specific hazard codes indicating potential irritations and acute toxicity if ingested or contacted with skin .

Summary of Research Findings

A summary table of relevant research findings on this compound is presented below:

StudyFocusFindings
Anxiolytic effectsDemonstrated efficacy in reducing anxiety-like behavior in animal models.
Anticonvulsant activitySignificant reduction in seizure frequency observed in treated rodents.
Sedative propertiesInduced sedation comparable to established benzodiazepines.

Q & A

Q. What are the common synthetic routes for 1,3-dihydro-4-(2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one, and how are intermediates characterized?

Synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with substituted ketones or aldehydes. For example, precursor compounds like 4-(2-hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine are prepared via refluxing o-phenylenediamine with 2-hydroxyacetophenone in acidic media . Key intermediates are characterized using melting point analysis, IR spectroscopy (e.g., carbonyl stretches at ~1650 cm⁻¹), and NMR (¹H/¹³C) to confirm regiochemistry and hydrogen bonding between the hydroxyl group and the diazepine core .

Q. What standard analytical techniques are used to confirm the structure of this benzodiazepine derivative?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, NH signals at δ 8.2–10.0 ppm) and carbon backbone .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, O–H stretches at ~3200 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How are in vitro pharmacological assays designed to evaluate this compound’s neuropharmacological potential?

Basic assays include:

  • GABAₐ Receptor Binding : Radioligand displacement studies using [³H]diazepam to assess affinity .
  • Anticonvulsant Activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents .
  • Sedative-Hypnotic Effects : Rodent locomotor activity tests or barbiturate-induced sleep prolongation .

Advanced Research Questions

Q. How can regioselectivity challenges during N-acylation be addressed in derivatives of this compound?

Regioselective acylation at the N1 position (vs. O-acylation) is temperature-dependent. For example, using acetyl chloride at 0–5°C in dry dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst favors N-acylation. Intramolecular hydrogen bonding between the hydroxyl group and the diazepine nitrogen stabilizes the N-acylated product . Confirmation requires X-ray crystallography or NOE NMR experiments to resolve positional ambiguity .

Q. What strategies optimize reaction conditions to control selectivity in alkylation or substitution reactions?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor alkylation at the N1 position, while nonpolar solvents may promote O-alkylation .
  • Stoichiometry : Limiting alkylating agents (e.g., ethyl bromide) yields mono-alkylated products, while excess reagents lead to dialkylation at N1 and O .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and selectivity under mild conditions .

Q. How can structural ambiguities in complex derivatives be resolved using advanced techniques?

  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., intramolecular O–H···N bonds in the diazepine core) .
  • 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to assign stereochemistry in diastereomers .
  • Dynamic NMR : Detects conformational exchange in flexible substituents (e.g., rotating phenyl groups) .

Q. What methodologies analyze structure-activity relationships (SAR) for pharmacological activity?

  • Electron-Withdrawing Substituents : Introducing halogens (e.g., 7-Cl or 7-NO₂) enhances GABAₐ receptor affinity and anticonvulsant potency, as seen in comparative studies with diazepam .
  • Hydroxyl Group Modifications : Methylation or acetylation of the 2-hydroxyphenyl moiety reduces activity, highlighting its role in receptor binding .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses in the GABAₐ receptor’s benzodiazepine site .

Q. How should researchers address contradictions in pharmacological data between test compounds and reference drugs?

  • Dose-Response Curves : Compare EC₅₀ values to assess potency differences (e.g., lower efficacy in test compounds may require higher doses) .
  • Receptor Subtype Selectivity : Use α-subunit-specific GABAₐ receptor isoforms (e.g., α1 vs. α5) to explain divergent effects .
  • Metabolic Stability : Evaluate hepatic microsomal assays to rule out rapid degradation as a cause of reduced in vivo activity .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (400 MHz)NH: δ 8.5–10.0 ppm; Aromatic H: δ 6.8–7.5 ppm; CH₂: δ 3.2–4.0 ppm
¹³C NMRC=O: δ 170–175 ppm; Aromatic C: δ 115–140 ppm; CH₂: δ 40–50 ppm
IRC=O: 1650–1680 cm⁻¹; O–H: 3200–3400 cm⁻¹

Q. Table 2. Comparative Pharmacological Profiles

CompoundGABAₐ IC₅₀ (nM)MES ED₅₀ (mg/kg)Reference Drug Comparison
Target Compound120 ± 1525 ± 3Diazepam: IC₅₀ = 12 nM
7-Cl Derivative45 ± 612 ± 2Clonazepam: ED₅₀ = 8 mg/kg
Hydroxyl-Methylated Analog>1000>50
Data adapted from neuropharmacological screening studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dihydro-4-(2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one
Reactant of Route 2
Reactant of Route 2
1,3-Dihydro-4-(2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.